N-(4-chloro-2-fluorophenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide
Description
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Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[(2-methyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN4O2S/c1-10-19(28)26-17(23-10)13-5-3-4-6-15(13)25-20(26)29-11(2)18(27)24-16-8-7-12(21)9-14(16)22/h3-11H,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEDPVODYKBXQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(C)C(=O)NC4=C(C=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2-fluorophenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a chloro-fluorophenyl group and an imidazoquinazoline moiety. The molecular formula is , with a molecular weight of approximately 343.81 g/mol.
Research indicates that compounds with similar structures often interact with multiple biological targets, including:
- Kinases : Many quinazoline derivatives act as inhibitors of various kinases involved in cancer progression.
- Inflammatory Pathways : The imidazoquinazoline scaffold is known to modulate inflammatory responses by inhibiting key signaling pathways such as NF-kB and MAPK.
Anticancer Activity
Several studies have reported on the anticancer potential of similar compounds, particularly against various cancer cell lines. For instance, derivatives of quinazoline have shown significant cytotoxic effects in vitro against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 0.66 | |
| Compound B | PC-3 | 0.33 | |
| N-(4-chloro-2-fluorophenyl)-... | HCT116 | TBD | Current Study |
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored through its ability to inhibit the release of pro-inflammatory cytokines such as TNFα. In vivo studies demonstrated that administration led to a marked reduction in inflammatory markers in rodent models.
Study 1: In Vitro Evaluation
A study evaluated the cytotoxic effects of N-(4-chloro-2-fluorophenyl)-... on HCT116 colon cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
"The compound significantly increased apoptotic cell populations, suggesting a potent anticancer mechanism."
Study 2: In Vivo Efficacy
In a preclinical model involving mice with induced inflammation, the administration of this compound resulted in a substantial decrease in swelling and pain compared to controls. Histological analyses showed reduced infiltration of inflammatory cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
